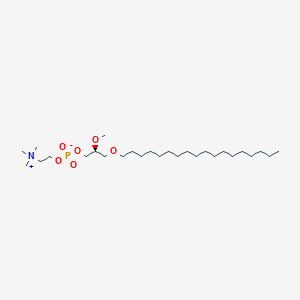
Edelfosine, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Edelfosine, (S)-, also known as 2-Methoxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, is a synthetic alkyl-lysophospholipid. It is recognized for its antineoplastic (anti-cancer) properties. Unlike traditional chemotherapeutic agents that target DNA, Edelfosine, (S)-, integrates into the cell membrane, selectively inducing apoptosis in tumor cells while sparing healthy cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Edelfosine, (S)-, involves the reaction of 2-methoxy-3-(octadecyloxy)propyl chloride with 2-(trimethylazaniumyl)ethyl phosphate. The reaction typically occurs under anhydrous conditions with a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of Edelfosine, (S)-, follows a similar synthetic route but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the compound’s purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Edelfosine, (S)-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphates.
Reduction: Reduction reactions can modify the alkyl chains, affecting the compound’s hydrophobicity.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphates and modified alkyl-lysophospholipids, which can have different biological activities .
Applications De Recherche Scientifique
Edelfosine, (S)-, has a wide range of scientific research applications:
Chemistry: It is used to study membrane dynamics and lipid interactions.
Biology: The compound is employed in research on cell signaling and apoptosis.
Medicine: Edelfosine, (S)-, is investigated for its potential in treating various cancers, autoimmune diseases, and parasitic infections.
Industry: It is used in the development of new therapeutic agents and drug delivery systems .
Mécanisme D'action
Edelfosine, (S)-, exerts its effects by incorporating into the cell membrane and selectively aggregating the cell death receptor Fas in membrane rafts. This aggregation leads to the activation of the Fas signaling pathway, inducing apoptosis. Additionally, Edelfosine, (S)-, interferes with phosphatidylcholine synthesis, further promoting cell death. The compound also modulates gene expression by affecting transcription factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Miltefosine: Another alkyl-lysophospholipid with antineoplastic properties.
Perifosine: An alkylphosphocholine with similar mechanisms of action.
Erufosine: A novel alkylphosphocholine with differential toxicity to cancer cells and bone marrow cells
Uniqueness
Edelfosine, (S)-, is unique in its ability to selectively induce apoptosis in tumor cells while sparing healthy cells. This selective action is attributed to its specific incorporation into the cell membrane and the subsequent activation of the Fas signaling pathway .
Propriétés
Numéro CAS |
83542-43-2 |
|---|---|
Formule moléculaire |
C27H58NO6P |
Poids moléculaire |
523.7 g/mol |
Nom IUPAC |
[(2S)-2-methoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/t27-/m0/s1 |
Clé InChI |
MHFRGQHAERHWKZ-MHZLTWQESA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















